molecular formula C14H10IN3O4 B3888969 2-iodo-N'-(2-nitrobenzoyl)benzohydrazide

2-iodo-N'-(2-nitrobenzoyl)benzohydrazide

Cat. No.: B3888969
M. Wt: 411.15 g/mol
InChI Key: BHNKSTZGIGRWOB-UHFFFAOYSA-N
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Description

2-iodo-N’-(2-nitrobenzoyl)benzohydrazide is a chemical compound with the molecular formula C14H10IN3O4 and a molecular weight of 411.15 g/mol It is characterized by the presence of an iodine atom, a nitrobenzoyl group, and a benzohydrazide moiety

Preparation Methods

The synthesis of 2-iodo-N’-(2-nitrobenzoyl)benzohydrazide typically involves the reaction of 2-iodobenzoic acid with 2-nitrobenzoyl hydrazine under specific reaction conditions. The process generally includes the following steps:

Chemical Reactions Analysis

2-iodo-N’-(2-nitrobenzoyl)benzohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-iodo-N’-(2-nitrobenzoyl)benzohydrazide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N’-(2-nitrobenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and benzohydrazide moiety also contribute to the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

2-iodo-N’-(2-nitrobenzoyl)benzohydrazide can be compared with similar compounds such as:

These comparisons highlight the unique features of 2-iodo-N’-(2-nitrobenzoyl)benzohydrazide, such as its specific reactivity due to the presence of the iodine atom and the nitrobenzoyl group.

Properties

IUPAC Name

N'-(2-iodobenzoyl)-2-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O4/c15-11-7-3-1-5-9(11)13(19)16-17-14(20)10-6-2-4-8-12(10)18(21)22/h1-8H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNKSTZGIGRWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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